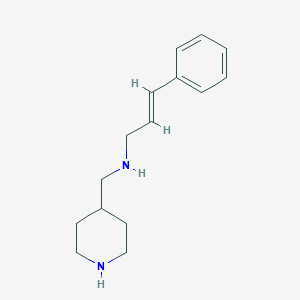

N-cinnamyl-N-(4-piperidinylmethyl)amine

Description

Properties

Molecular Formula |

C15H22N2 |

|---|---|

Molecular Weight |

230.35g/mol |

IUPAC Name |

(E)-3-phenyl-N-(piperidin-4-ylmethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C15H22N2/c1-2-5-14(6-3-1)7-4-10-17-13-15-8-11-16-12-9-15/h1-7,15-17H,8-13H2/b7-4+ |

InChI Key |

OEIDMQTXILJXCW-QPJJXVBHSA-N |

SMILES |

C1CNCCC1CNCC=CC2=CC=CC=C2 |

Isomeric SMILES |

C1CNCCC1CNC/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CNCCC1CNCC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

N-cinnamyl-N-(4-piperidinylmethyl)amine exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Analgesic Activity : Compounds similar to N-cinnamyl-N-(4-piperidinylmethyl)amine have been shown to possess significant analgesic properties. For instance, studies on piperazine derivatives indicate that specific substituents can enhance their analgesic efficacy, suggesting that modifications to the structure of N-cinnamyl-N-(4-piperidinylmethyl)amine could yield potent analgesics .

- Anti-inflammatory Effects : Research indicates that derivatives of piperidine compounds exhibit anti-inflammatory properties. In vitro studies demonstrated that certain piperidine-based compounds could reduce inflammatory markers effectively, positioning them as potential treatments for inflammatory diseases .

- Monoamine Oxidase Inhibition : The compound has been noted for its inhibitory action on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This property could be beneficial in treating mood disorders and other neurological conditions .

Synthesis and Structural Modifications

The synthesis of N-cinnamyl-N-(4-piperidinylmethyl)amine can be achieved through various methods, often involving the reaction of piperidine derivatives with cinnamaldehyde or its analogs. The structural modifications can significantly influence the pharmacological properties:

- Substituent Variations : The introduction of different substituents on the aromatic ring or the piperidine moiety can alter the compound's solubility, potency, and selectivity for biological targets. For example, para-substituted aryl groups have shown improved interactions with target enzymes compared to ortho-substituted groups .

- Molecular Modeling Studies : Computational approaches have been employed to predict the interaction of N-cinnamyl-N-(4-piperidinylmethyl)amine with various biological targets. These studies help in understanding the structure-activity relationship (SAR) and guide further modifications to enhance efficacy .

Case Studies and Research Findings

Several case studies highlight the potential applications of N-cinnamyl-N-(4-piperidinylmethyl)amine:

- Pain Management : A study exploring piperazine derivatives found that certain modifications led to compounds with analgesic activities significantly greater than morphine. This suggests that similar modifications to N-cinnamyl-N-(4-piperidinylmethyl)amine could yield effective pain management therapies .

- Neuroprotective Agents : Research into related compounds has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to inhibit MAO suggests a role in protecting against oxidative stress within neural tissues .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents. This application is particularly relevant given the rising concerns over antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperidinylmethylamine Derivatives

a. N-(4-Piperidinylmethyl)amine Derivatives ()

- Structure : Retain the 4-piperidinylmethylamine core but lack the cinnamyl group.

- Activity: Demonstrated dual stabilization of c-myc and c-Kit G-quadruplex DNA structures, with three derivatives showing nanomolar affinity in thermodynamic assays.

b. tert-Butyl N-(4-Piperidinylmethyl)carbamate ()

- Structure : Carbamate-protected analogue of the piperidinylmethylamine group.

- Role : Used in synthesis to mask the amine during reactions. The unprotected amine in N-cinnamyl-N-(4-piperidinylmethyl)amine offers reactivity for covalent interactions, which could enhance target binding but may compromise plasma stability .

Cinnamyl-Containing Analogues

a. N-Cinnamyl-N-(4-Methoxybenzyl)amine ()

- Structure : Replaces the 4-piperidinylmethyl group with a 4-methoxybenzyl substituent.

b. (E)-N-Cinnamyl-N-(1-(Naphthalen-2-yl)ethyl)-3-phenylprop-2-en-1-amine ()

Styrenyl and Quinazoline Analogues

a. Styrenylcyclopropylamine LSD1 Inhibitors ()

- Structure : Styrenyl group with a 4-piperidinylmethyl substituent (e.g., compound 13).

- Activity : Potent LSD1 inhibitors (<10 nM in biochemical assays) but suffer from poor plasma stability. The cinnamyl group in N-cinnamyl-N-(4-piperidinylmethyl)amine may offer improved metabolic resistance due to conjugated double bonds .

b. 2-Chloro-N-(4-Methoxyphenyl)-N-methylquinazolin-4-amine ()

- Structure : Quinazoline core with a 4-methoxyphenyl group.

- Activity : Induces apoptosis via caspase-3 activation (EC50 = 2 nM) and tubulin polymerization inhibition. The rigid quinazoline core contrasts with the flexible piperidinylmethyl group in the target compound, suggesting divergent mechanisms .

Physicochemical and Pharmacokinetic Properties

- Charge and Cellular Uptake : The piperidinylmethyl group’s pKa (~9.5) ensures partial protonation at physiological pH, facilitating cellular uptake. However, analogues with lower pKa values (e.g., pyridyl derivatives) show reduced uptake and activity .

Preparation Methods

Reaction Mechanism and Conditions

Key Parameters

-

Solvent : Methanol or tetrahydrofuran (THF)

-

Temperature : Room temperature (20–25°C)

-

Yield : ~65–75% (extrapolated from analogous reductive aminations in Scheme 2 of)

Advantages :

-

Mild conditions preserve the cinnamyl group’s conjugated double bond.

-

High functional group tolerance minimizes side reactions.

Challenges :

-

Requires strict pH control to avoid over-reduction or aldehyde self-condensation.

Alkylation of 4-Piperidinylmethylamine with Cinnamyl Halides

Direct alkylation of 4-piperidinylmethylamine with cinnamyl bromide or chloride offers a straightforward route, though stoichiometric control is critical to prevent quaternary ammonium salt formation.

Reaction Protocol

-

Base Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HBr/HCl byproducts.

-

Solvent : Dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution2.

-

Stoichiometry : A 1:1 molar ratio of amine to cinnamyl halide minimizes di-alkylation.

Optimization Insights

-

Temperature : 0–5°C initially to moderate exothermicity, followed by gradual warming to 50°C2.

-

Workup : Aqueous extraction removes unreacted halide and base.

Reported Yield : ~50–60% (based on alkylation of analogous amines in)

Limitations :

-

Competing over-alkylation necessitates careful stoichiometry.

-

Cinnamyl halides’ sensitivity to hydrolysis demands anhydrous conditions.

Comparative Analysis of Methods

*Theorized based on analogous reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-cinnamyl-N-(4-piperidinylmethyl)amine?

- Answer: The compound can be synthesized via alkylation of piperidine derivatives. A typical route involves reacting N-(4-piperidinylmethyl)amine with cinnamyl halides (e.g., cinnamyl chloride) under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . For sustainable synthesis, biocatalytic pathways using engineered enzymes (e.g., oxidoreductases) have been explored to convert alcohols to amines with reduced waste . Post-synthesis purification often employs column chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing N-cinnamyl-N-(4-piperidinylmethyl)amine?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹). Purity is assessed via HPLC with UV detection, and X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational approaches predict the interaction of N-cinnamyl-N-(4-piperidinylmethyl)amine with oncogene-associated DNA structures?

- Answer: Molecular docking and molecular dynamics simulations are used to study binding to G-quadruplex DNA (e.g., c-myc and c-Kit promoters). Virtual screening identifies binding affinity, while thermodynamic assays (e.g., circular dichroism, isothermal titration calorimetry) validate stabilization effects. For example, piperidinylmethylamine derivatives showed dual binding to G-quadruplexes, suggesting anticancer potential .

Q. How can researchers reconcile contradictions in yield between biocatalytic and traditional synthetic methods for this compound?

- Answer: Biocatalytic methods (e.g., enzyme cascades) may underperform in initial yields due to substrate specificity or enzyme instability. Optimization strategies include directed evolution of enzymes for broader substrate acceptance, co-solvent engineering to improve solubility, and reaction engineering (e.g., pH, temperature control). Comparative kinetic studies and DOE (design of experiments) can identify rate-limiting steps .

Q. What structure-activity relationship (SAR) strategies optimize the bioactivity of piperidinylmethylamine derivatives?

- Answer:

- Substituent Analysis: Compare cinnamyl (aromatic, hydrophobic) with aliphatic or heteroaryl groups to assess binding to biological targets (e.g., receptors, enzymes).

- Positional Isomerism: Evaluate 4-piperidinyl vs. 3-piperidinyl substitution for steric effects.

- Physicochemical Profiling: LogP, pKa, and polar surface area calculations guide bioavailability.

- In Vitro Assays: Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays) to correlate structural modifications with activity .

Methodological Considerations

Q. How can researchers mitigate artifactual compound degradation during analytical sample preparation?

- Answer: Use inert atmospheres (N₂/Ar) to prevent oxidation, low-temperature storage (-20°C), and acid-free extraction solvents. For GC-MS analysis, derivatization (e.g., silylation) enhances volatility. Matrix effects in LC-MS are minimized via solid-phase extraction (SPE) or dilute-and-shoot protocols .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Answer:

- Cancer Models: Cell lines overexpressing c-myc or c-Kit (e.g., HL-60, GIST-T1) treated with the compound, followed by qPCR to measure oncogene suppression.

- Enzyme Inhibition: Fluorescence-based assays (e.g., FRET) for carbonic anhydrase or kinase activity.

- Permeability: Caco-2 monolayers assess intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.